![molecular formula C9H8Cl2F2O B14038395 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene](/img/structure/B14038395.png)
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene
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Overview
Description
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O. It is characterized by the presence of chlorine, fluorine, and ethyl groups attached to a benzene ring, along with a difluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 1,3-dichloro-2-ethylbenzene with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include simpler hydrocarbons and alcohols.
Scientific Research Applications
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene
- 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is unique due to its specific arrangement of chlorine, fluorine, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is a chlorinated aromatic compound that has garnered attention in various fields, particularly in chemical biology and medicinal chemistry. Its unique structural features suggest potential biological activities, making it a candidate for further investigation.
The molecular formula of this compound is C9H8Cl2F2O, with a molecular weight of approximately 239.07 g/mol. The compound features two chlorine atoms and two fluorine atoms, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes or signal transduction.
- Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the generation of ROS, leading to oxidative stress in cells.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds, including dichlorinated derivatives, often exhibit antimicrobial properties. A study focusing on related compounds showed significant inhibition of bacterial growth, suggesting that this compound may also possess similar activity against various pathogens.
Cytotoxicity and Cancer Research
Preliminary studies have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, the compound's ability to interact with tubulin or other cytoskeletal components could lead to cell cycle arrest and apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of chlorinated compounds revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells. The mechanism was linked to disruption of microtubule dynamics.
Properties
Molecular Formula |
C9H8Cl2F2O |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-6-7(10)3-5(4-8(6)11)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
VHHIDYLVALGYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)OC(F)F)Cl |
Origin of Product |
United States |
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